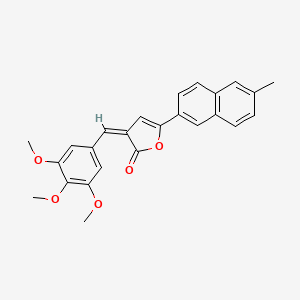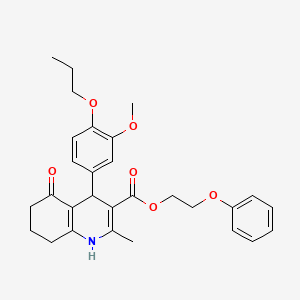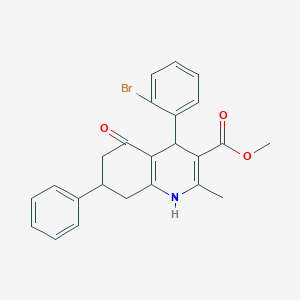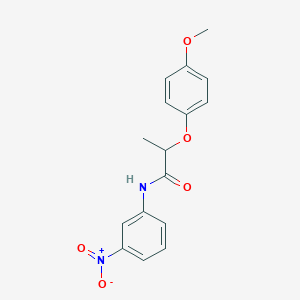
5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound that is widely used in the perfume industry. This compound has a unique musky odor that is similar to natural musk, which makes it a popular ingredient in perfumes and colognes. However, musk ketone has also been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the levels of antioxidant enzymes in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have a protective effect on dopaminergic neurons, which are involved in the development of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone is that it has a strong 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanoney odor that can interfere with experimental results if not properly controlled.
Zukünftige Richtungen
There are several future directions for research on 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone. One area of interest is the development of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone derivatives that have improved therapeutic properties. Another area of interest is the investigation of the potential use of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone and its effects on various signaling pathways in the body.
Synthesemethoden
Musk ketone can be synthesized through a multi-step process that involves the reaction of 2,4-dimethyl-3-cyclohexen-1-one with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to form the final compound.
Wissenschaftliche Forschungsanwendungen
Musk ketone has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory and antioxidant agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-15-5-6-18-13-19(8-7-17(18)9-15)21-14-20(25(26)30-21)10-16-11-22(27-2)24(29-4)23(12-16)28-3/h5-14H,1-4H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHSELHBJUJMW-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=C(C(=C4)OC)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane](/img/structure/B4961511.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4961518.png)
![11-(2,5-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4961529.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961534.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4961546.png)

![N-(2-fluorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4961565.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4961568.png)

![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)
![3-[(dipropylamino)methyl]-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4961595.png)


![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)